N-[1-(1-adamantyl)ethyl]-4-bromo-1,5-dimethyl-1H-pyrazole-3-carboxamide
Overview
Description
N-[1-(1-adamantyl)ethyl]-4-bromo-1,5-dimethyl-1H-pyrazole-3-carboxamide is a synthetic organic compound characterized by the presence of an adamantyl group, a bromine atom, and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1-adamantyl)ethyl]-4-bromo-1,5-dimethyl-1H-pyrazole-3-carboxamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the Adamantyl Group: The adamantyl group can be introduced via alkylation reactions using adamantyl halides or adamantylamines.
Bromination: The bromine atom is introduced through bromination reactions using bromine or N-bromosuccinimide (NBS).
Amidation: The final step involves the formation of the carboxamide group through the reaction of the pyrazole derivative with an appropriate amine.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[1-(1-adamantyl)ethyl]-4-bromo-1,5-dimethyl-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyrazole ring and the adamantyl group.
Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, thiols, and alkoxides. Typical conditions involve the use of polar aprotic solvents and mild heating.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved with sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while hydrolysis will produce the corresponding carboxylic acid and amine.
Scientific Research Applications
N-[1-(1-adamantyl)ethyl]-4-bromo-1,5-dimethyl-1H-pyrazole-3-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an antiviral or anticancer agent.
Materials Science: Its structural features can be exploited in the design of novel materials with specific properties, such as high thermal stability and rigidity.
Biological Studies: The compound can be used as a probe to study biological processes and interactions, particularly those involving the pyrazole ring and adamantyl group.
Mechanism of Action
The mechanism of action of N-[1-(1-adamantyl)ethyl]-4-bromo-1,5-dimethyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The adamantyl group is known for its ability to enhance the lipophilicity and membrane permeability of compounds, potentially facilitating their entry into cells. The pyrazole ring can interact with various enzymes and receptors, modulating their activity and leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-[1-(1-adamantyl)ethyl]-4-bromo-1,5-dimethyl-1H-pyrazole-3-carboxamide
- N-[1-(1-adamantyl)ethyl]-3,5-dibromo-2-iodobenzamide
- N-[1-(1-adamantyl)ethyl]-4-nitrosoaniline
Uniqueness
This compound is unique due to the combination of the adamantyl group, bromine atom, and pyrazole ring. This combination imparts specific chemical and biological properties that distinguish it from other similar compounds. For instance, the presence of the bromine atom can influence the compound’s reactivity and interactions with biological targets, while the adamantyl group enhances its stability and lipophilicity.
Properties
IUPAC Name |
N-[1-(1-adamantyl)ethyl]-4-bromo-1,5-dimethylpyrazole-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26BrN3O/c1-10-15(19)16(21-22(10)3)17(23)20-11(2)18-7-12-4-13(8-18)6-14(5-12)9-18/h11-14H,4-9H2,1-3H3,(H,20,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGNMGIOCOSILTD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C(=O)NC(C)C23CC4CC(C2)CC(C4)C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26BrN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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